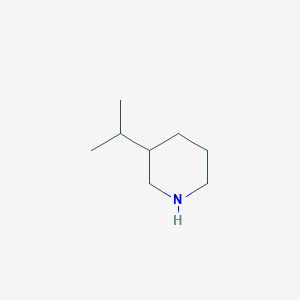

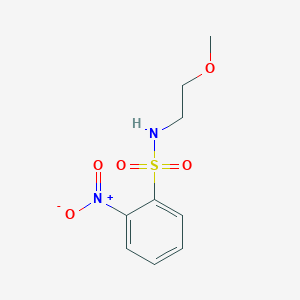

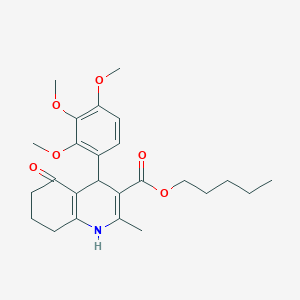

![molecular formula C14H10Cl2O2 B187626 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde CAS No. 70627-17-7](/img/structure/B187626.png)

4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is a research chemical with the CAS Number: 70627-17-7 . It has a linear formula of C14H10Cl2O2 .

Synthesis Analysis

While specific synthesis methods for “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . Transition metals like iron, nickel, and ruthenium can serve as catalysts in these processes .Molecular Structure Analysis

The molecular structure of “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is represented by the InChI code: 1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 .Physical And Chemical Properties Analysis

“4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is a solid substance with a melting point between 98-99°C . Its molecular weight is 281.14 g/mol .Aplicaciones Científicas De Investigación

Regioselective Protection in Organic Synthesis

- Regioselective protection of hydroxyl groups is a crucial step in synthetic organic chemistry. A study showcased the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, with varying protecting groups including dichlorobenzyl, illustrating the versatility and importance of such derivatives in synthetic applications (Plourde & Spaetzel, 2002).

Optical and Thermal Properties in Material Science

- The synthesis and characterization of metal complexes using substituted benzaldehydes, including methoxy or chloro benzaldehydes, has shed light on their significant thermal stability and optical properties. These materials are valuable for various applications, including photoluminescence and thermomechanical uses (Barberis & Mikroyannidis, 2006).

Applications in Organic Reactions and Analysis

- The oxidation reactions of methoxy substituted benzaldehydes have been pivotal in distinguishing between single electron transfer reactions and direct oxygen atom transfer reactions. This knowledge is crucial in understanding the underlying mechanisms in organic chemistry and developing new synthetic methodologies (Lai, Lepage, & Lee, 2002).

- In analytical chemistry, benzaldehydes, including methoxy and chloro variants, have been utilized as derivatizing agents for the quantitative analysis of various compounds, illustrating their versatility and importance in developing precise and accurate analytical methods (Liao, Yang, Syu, & Xu, 2005).

Crystallography and Molecular Structure Analysis

- The study of crystal structures and molecular interactions is crucial in material science and chemistry. Research on molecules such as (4-chlorophenyl)sulfanyl, benzaldehyde, and methoxy residues contributes to the understanding of crystal packing, molecular interactions, and the formation of supramolecular structures, which are fundamental in the design of new materials and molecules (Caracelli et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFMTPMHCQCPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352769 |

Source

|

| Record name | 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

CAS RN |

70627-17-7 |

Source

|

| Record name | 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

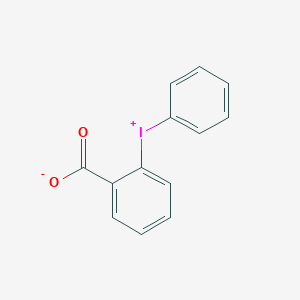

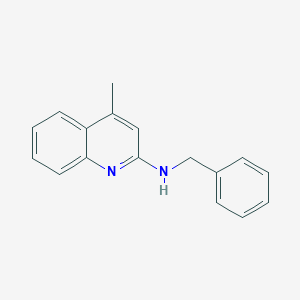

![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)

![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)